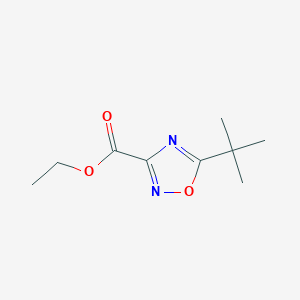

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSTGOEPQIEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578140 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158154-63-3 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathways, experimental protocols, and relevant chemical data.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a well-recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position provides specific steric and electronic properties that can be crucial for molecular recognition and biological activity. This guide outlines a robust and widely applicable synthetic approach to this target molecule.

Core Synthetic Strategy

The most common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process:

-

O-acylation of an amidoxime: Reaction of an amidoxime with a suitable acylating agent to form an O-acyl amidoxime intermediate.

-

Cyclodehydration: Intramolecular cyclization of the O-acyl amidoxime, typically under thermal or basic conditions, to yield the 1,2,4-oxadiazole ring.

For the synthesis of this compound, the key precursors are Pivalamidoxime (to provide the 5-tert-butyl group) and an ethyl oxalyl derivative (to provide the 3-ethyl carboxylate group). A one-pot variation of this procedure is also a viable and efficient alternative.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the necessary precursors and the final target compound.

Synthesis of Precursor 1: Pivalamidoxime

Pivalamidoxime is synthesized from pivalonitrile and hydroxylamine.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pivalonitrile | 83.13 | 10.0 g | 0.120 |

| Hydroxylamine hydrochloride | 69.49 | 10.0 g | 0.144 |

| Sodium carbonate | 105.99 | 7.6 g | 0.072 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

To a solution of hydroxylamine hydrochloride (10.0 g, 0.144 mol) and sodium carbonate (7.6 g, 0.072 mol) in a mixture of ethanol (100 mL) and water (50 mL), add pivalonitrile (10.0 g, 0.120 mol).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude pivalamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 75-85%

Synthesis of Precursor 2: Ethyl 2-chloro-2-oxoacetate (Ethyl Oxalyl Chloride)

Ethyl oxalyl chloride is a key reagent for introducing the ethyl carboxylate moiety. It can be prepared from diethyl oxalate.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl oxalate | 146.14 | 29.2 g | 0.20 |

| Thionyl chloride | 118.97 | 30.0 g | 0.25 |

| Pyridine (cat.) | 79.10 | 0.5 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine diethyl oxalate (29.2 g, 0.20 mol) and a catalytic amount of pyridine (0.5 mL).

-

Slowly add thionyl chloride (30.0 g, 0.25 mol) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The evolution of SO2 and ethyl chloride will be observed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by fractional distillation under reduced pressure to obtain pure ethyl 2-chloro-2-oxoacetate.

Expected Yield: 60-70%

Synthesis of this compound

This step involves the coupling of pivalamidoxime and ethyl 2-chloro-2-oxoacetate, followed by cyclodehydration.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pivalamidoxime | 116.16 | 5.81 g | 0.050 |

| Ethyl 2-chloro-2-oxoacetate | 136.53 | 6.83 g | 0.050 |

| Pyridine | 79.10 | 4.35 mL | 0.055 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Toluene (for cyclization) | 92.14 | 100 mL | - |

Procedure:

-

Dissolve pivalamidoxime (5.81 g, 0.050 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (4.35 mL, 0.055 mol) to the solution.

-

Slowly add a solution of ethyl 2-chloro-2-oxoacetate (6.83 g, 0.050 mol) in anhydrous dichloromethane (20 mL) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.

-

Dissolve the crude intermediate in toluene (100 mL) and heat to reflux for 8-12 hours to effect cyclodehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 65-80%

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Product | Starting Materials | Key Reagents/Solvents | Expected Yield (%) |

| 1 | Pivalamidoxime | Pivalonitrile, Hydroxylamine hydrochloride | Sodium carbonate, Ethanol, Water | 75-85 |

| 2 | Ethyl 2-chloro-2-oxoacetate | Diethyl oxalate, Thionyl chloride | Pyridine (cat.) | 60-70 |

| 3 | This compound | Pivalamidoxime, Ethyl 2-chloro-2-oxoacetate | Pyridine, Dichloromethane, Toluene | 65-80 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃) | |

| δ (ppm) | Assignment |

| ~4.50 (q, 2H) | -OCH₂CH₃ |

| ~1.45 (s, 9H) | -C(CH₃)₃ |

| ~1.40 (t, 3H) | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) | |

| δ (ppm) | Assignment |

| ~180 | C5 (tert-butyl substituted) |

| ~160 | C3 (ester substituted) |

| ~158 | C=O (ester) |

| ~63 | -OCH₂CH₃ |

| ~32 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

| ~14 | -OCH₂CH₃ |

| Mass Spec (ESI) | m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺ |

Note: The spectroscopic data are predicted based on the structure and data for similar compounds. Actual values may vary.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in good yields through well-established synthetic methodologies. The key to a successful synthesis lies in the careful preparation and purification of the starting materials and the controlled execution of the coupling and cyclization steps. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-oxadiazole class. This family of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties. The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and safety information for this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while basic identifiers are readily available, detailed experimental physical properties such as melting and boiling points are not extensively reported in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 158154-63-3 | [1] |

| Molecular Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol | N/A |

| Appearance | Not specified (likely a solid or oil) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the tert-butyl group around 1.3-1.4 ppm.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, and the carbons of the ethyl and tert-butyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the oxadiazole ring, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of the ethyl ester group and cleavage of the oxadiazole ring.[2][3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. The following is a proposed experimental protocol based on these established methods.

Proposed Synthesis of this compound

This synthesis can be envisioned as a two-step process:

-

Formation of the O-acylamidoxime intermediate: Reaction of pivalamidoxime (tert-butylamidoxime) with an ethyl oxalyl chloride.

-

Cyclodehydration: Intramolecular cyclization of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring.

Materials:

-

Pivalamidoxime

-

Ethyl oxalyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or thermal conditions)

Procedure:

-

Step 1: O-Acylation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pivalamidoxime in an anhydrous solvent. Cool the solution in an ice bath. To this solution, add the base, followed by the dropwise addition of ethyl oxalyl chloride. Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Cyclodehydration. Once the formation of the O-acylamidoxime intermediate is complete, the cyclodehydration can be achieved by adding a dehydrating agent at low temperature and then gently refluxing the mixture until the reaction is complete (as monitored by TLC). Alternatively, the solvent can be removed under reduced pressure, and the crude intermediate can be heated at a high temperature (typically >100°C) to induce thermal cyclodehydration.

-

Work-up and Purification. After cooling, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity

While specific biological studies on this compound are not widely reported, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 1,2,4-oxadiazole have been shown to exhibit a broad range of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory and Analgesic Effects

-

Anticancer and Antiproliferative Activity

-

Antiviral Activity

-

Anticonvulsant and Neuroprotective Properties

The presence of the tert-butyl group may enhance lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl carboxylate group provides a handle for further chemical modification, for instance, hydrolysis to the corresponding carboxylic acid or conversion to amides, which could be explored to modulate biological activity and target engagement. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.

Safety and Handling

Based on available safety data for this compound, the following hazards have been identified:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. While specific experimental data on its physical and biological properties are limited in the public domain, its structural features suggest it as a valuable building block for the development of novel therapeutic agents. The proposed synthesis protocol, based on established methodologies for 1,2,4-oxadiazole formation, provides a viable route for its preparation for further investigation. As with any chemical substance, appropriate safety precautions must be observed during its handling and use in a laboratory setting. Further research into the specific biological activities and spectroscopic characterization of this compound is warranted to fully understand its potential in drug discovery and development.

References

Technical Guide: Unraveling the Properties and Applications of CAS Number 158154-63-3 and the Potent Farnesoid X Receptor Agonist GW4064

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the properties and uses associated with CAS number 158154-63-3. Initial investigation reveals that this CAS number corresponds to the chemical entity Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate . However, the depth of scientific literature and experimental data available for this specific compound is limited, primarily consisting of catalog information from chemical suppliers.

Conversely, a closely related area of research with extensive data involves GW4064 , a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). It is plausible that inquiries regarding CAS number 158154-63-3 may be related to the broader interest in FXR agonists, for which GW4064 (CAS Number: 278779-30-9) is a key research compound. This guide will first summarize the available information for Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate and then provide a comprehensive overview of the well-documented properties and uses of GW4064, fulfilling the core requirements for an in-depth technical resource.

Part 1: CAS Number 158154-63-3 (Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate)

The available data for Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is primarily limited to its basic chemical properties.

Chemical Properties

| Property | Value |

| CAS Number | 158154-63-3 |

| Molecular Formula | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol |

| Synonyms | 5-tert-Butyl-[1][2][3]oxadiazole-3-carboxylic acid ethyl ester |

Part 2: GW4064 (CAS Number 278779-30-9) - A Comprehensive Technical Overview

GW4064 is a widely studied synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Its potent and selective activity has made it an invaluable tool for investigating the physiological and pathological roles of FXR.

Physicochemical and Pharmacokinetic Properties of GW4064

| Property | Value | Citation |

| CAS Number | 278779-30-9 | [2] |

| Molecular Formula | C28H22Cl3NO4 | [2] |

| Molecular Weight | 542.8 g/mol | [2] |

| Formal Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [2] |

| EC50 for FXR | 15 nM - 65 nM | [2][4] |

| Solubility | DMSO: 25 mg/mL; Ethanol: 1 mg/mL | [2] |

| Oral Bioavailability (rat) | 10% | [5] |

| Half-life (t1/2) (rat) | < 1 hour (approximately 15 minutes to 3.5 hours) | [3][5] |

Biological Activity and Uses

GW4064 is a potent and selective FXR agonist with no significant activity at other nuclear receptors at concentrations up to 1 μM.[2][5] Its primary use is as a research tool to elucidate the diverse functions of FXR in various physiological and disease contexts.[2]

Key Research Areas:

-

Metabolic Diseases: GW4064 is used to study the role of FXR in dyslipidemia, diabetes, and obesity.[2] For instance, in animal models, it has been shown to lower serum triglycerides.[5]

-

Liver Diseases: It is employed in studies of cholestatic liver injury and has been shown to improve liver pathology by modulating bile acid metabolism.[6][7] GW4064 can downregulate key enzymes in bile acid synthesis, such as CYP7A1, CYP8B1, and CYP27A1.[6]

-

Cancer Research: GW4064 has demonstrated anti-tumor activities in various cancer cell lines, including colorectal, breast, and liver cancer.[8] It can induce apoptosis, block the cell cycle, and mediate immunogenic cell death (ICD) in cancer cells.[8] However, some studies suggest its apoptotic effects in certain cell lines might be FXR-independent.[1][9]

-

Inflammation: GW4064 has been shown to inhibit NLRP3 inflammasome activation, suggesting a role for FXR in modulating inflammatory responses.[4]

It is important to note that while GW4064 is a valuable research tool, it has limitations for clinical development, including low bioavailability and a short half-life.[3] Furthermore, recent studies have indicated that GW4064 can have off-target effects by interacting with multiple G protein-coupled receptors (GPCRs), particularly histamine receptors, which necessitates careful interpretation of experimental results.[1][9]

Signaling Pathways

GW4064 primarily acts through the FXR signaling pathway. Upon activation by GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

A key downstream target of FXR is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans), which also acts to repress CYP7A1 expression in the liver.

Experimental Protocols

In Vitro FXR Transactivation Assay

This assay is used to determine the potency of compounds like GW4064 in activating FXR.

-

Methodology:

-

Cells are co-transfected with an expression vector for human or mouse FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. A control plasmid (e.g., expressing β-galactosidase) is often included for normalization.

-

After transfection (typically 24 hours), cells are treated with varying concentrations of GW4064 or a vehicle control (e.g., DMSO).

-

Following an incubation period of 24 hours, cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

The measured luciferase activity is normalized to the control reporter activity.

-

Dose-response curves are generated to calculate the EC50 value.[10]

-

In Vivo Studies in Animal Models

GW4064 is frequently used in rodent models to investigate the systemic effects of FXR activation.

-

Administration: GW4064 is often administered via intraperitoneal injection or oral gavage. A common vehicle for in vivo administration is a solution containing DMSO, PEG300, Tween-80, and saline.[4][6][11]

-

Example Protocol (Short Bowel Resection Model in Rats):

-

Rats undergo surgery for short bowel resection or a sham procedure.

-

The treatment group receives intraperitoneal injections of GW4064 (e.g., 30 mg/kg) every other day for a specified period (e.g., 2 weeks). Control groups receive the vehicle solution.

-

At the end of the treatment period, animals are euthanized, and samples (blood, liver, intestine) are collected for analysis.

-

Analyses may include serum biochemistry (e.g., ALT, AST), histology of tissues, and gene expression analysis of FXR targets (e.g., by qPCR).[6]

-

Cell-Based Apoptosis and Cell Cycle Analysis

To assess the anti-tumor effects of GW4064 in vitro.

-

Cell Lines: Colorectal cancer cell lines such as HCT116 and CT26.[8]

-

Methodology:

-

Cells are seeded in appropriate culture plates and treated with different concentrations of GW4064.

-

Apoptosis Assay: After treatment (e.g., 24-48 hours), cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

-

Immunogenic Cell Death (ICD) Markers: Assays for ATP release from cells and surface exposure of calreticulin (CRT) can be performed using luminometry and immunofluorescence, respectively.[8]

-

References

- 1. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]

The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and broad spectrum of biological activities.[1][2][3][4] First synthesized in 1884, this scaffold has become a cornerstone in the design of novel therapeutic agents, acting as a metabolically stable replacement for ester and amide functionalities.[3][5][6][7] This technical guide provides a comprehensive overview of recent advancements in the discovery of 1,2,4-oxadiazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for 1,2,4-Oxadiazole Analogs

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two classical and widely adopted methods: the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][8] Modern advancements have introduced more efficient protocols, including one-pot syntheses and microwave-assisted reactions, enhancing yield and reducing reaction times.[9][10]

A generalized workflow for the synthesis and evaluation of 1,2,4-oxadiazole derivatives is depicted below. This process begins with the selection of appropriate starting materials and progresses through synthesis, purification, characterization, and subsequent biological screening.

Experimental Protocol: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is based on the widely used Tiemann and Krüger method involving the reaction of an amidoxime with an acyl chloride.[5]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[5]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[5]

Biological Activities and Quantitative Data

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6]

Anticancer Activity

A significant body of research highlights the potential of 1,2,4-oxadiazoles as potent anticancer agents.[1][11] These compounds have been shown to induce apoptosis and exhibit cytotoxicity against a variety of cancer cell lines.[1]

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 9a-c | MCF-7 | 0.19 - 0.78 | Prodigiosin | 1.93 | [1] |

| HCT-116 | 1.17 - 5.13 | Prodigiosin | 2.84 | [1] | |

| 13a-b | A375 | 1.22 - 1.47 | Doxorubicin | 0.79 - 5.51 | [1] |

| MCF-7 | 0.11 - 0.23 | Doxorubicin | 0.79 - 5.51 | [1] | |

| ACHN | 0.11 - 0.12 | Doxorubicin | 0.79 - 5.51 | [1] | |

| 14a-d | MCF-7 | 0.12 - 2.78 | Doxorubicin | - | [1] |

| A549 | 0.12 - 2.78 | Doxorubicin | - | [1] | |

| A375 | 0.12 - 2.78 | Doxorubicin | - | [1] | |

| 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | - | - | [1] |

| Compound 23 | CML Cell Lines | 5.5 - 13.2 | - | - | |

| Compound 33 | MCF-7 | 0.34 ± 0.025 | - | - | |

| Quinazoline Hybrids | PC3, A549, MCF-7, DU-145 | 0.01 - 1.77 | - | - | [12] |

| Benzothiazole Derivative | CaCo-2 | 4.96 | 5-Fluorouracil | 3.2 | [13] |

| Benzothiazole Derivative | DLD1 | 0.35 | 5-Fluorouracil | 0.23 | [13] |

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15][16]

| Compound/Series | Target/Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 5 | COX-1, 5-LO, mPGES-1 | Low micromolar | - | - | [16] |

| Oxadiazole/Triazole Hybrids | COX-2 | 0.04 - 0.081 | Celecoxib | 0.045 | [12][17] |

| Thioether Derivatives | NF-κB Activation | 1.35 ± 0.39 | - | - | [15] |

| Thioether Derivatives | NO Production | 12.84 ± 0.21 | - | - | [15] |

Anti-Alzheimer's Disease Activity

Recent studies have explored 1,2,4-oxadiazole derivatives as multi-target agents for the treatment of Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B).[7][18]

| Compound/Series | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | AChE | 0.0158 - 0.121 | Donepezil | 0.123 | [18] |

| 4b, 13b | BuChE | 11.50 - 15 | Rivastigmine | - | [18] |

| 2b, 2c | MAO-B | 74.68 - 225.48 | Biperiden | 265.85 | [18] |

| 1b, 2a-c, 3b, 4a-c, 5a-c | AChE | 0.00098 - 0.07920 | Donepezil | 0.12297 | [7] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 1,2,4-oxadiazole derivatives are attributed to their interaction with various cellular signaling pathways. Key pathways implicated include the NF-κB and Nrf2 signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting the activation of this pathway.[15]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Certain neuroprotective 1,2,4-oxadiazole derivatives have been shown to activate this pathway, leading to the expression of antioxidant enzymes.[19]

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for key in vitro assays used in the evaluation of 1,2,4-oxadiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][20][21]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 2 x 10⁴ cells/mL and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9][11]

-

Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a vehicle control (0.5% DMSO).[9][11] Incubate for 48-72 hours.[9][20]

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9][11][20]

-

Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][11][20]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11][20]

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.[11]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a spectrophotometric assay for determining cholinesterase activity.[20]

Materials:

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

AChE enzyme solution

-

Test 1,2,4-oxadiazole compounds

-

Donepezil (positive control)

-

96-well plate and microplate reader

Procedure:

-

Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.[20]

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.[20]

-

Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.[20]

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.[20]

-

The rate of reaction is determined by the change in absorbance over time. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Outlook

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, consistently yielding compounds with potent and diverse biological activities.[1][3][4] The synthetic versatility of this heterocycle allows for extensive structural modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets for this promising class of compounds. The continued investigation into their mechanisms of action will further solidify their role in the development of next-generation therapeutics.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Spectroscopic and Synthetic Insights into Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Currently Limited in Publicly Available Scientific Literature

For researchers, scientists, and drug development professionals seeking detailed spectroscopic and synthetic information for this compound (CAS No: 158154-63-3), a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of in-depth experimental data. While the compound is listed by several chemical suppliers, peer-reviewed publications containing its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data, along with detailed synthetic protocols, could not be located.

This lack of available information presents a challenge for researchers interested in utilizing this specific molecule in their studies. Typically, such data is crucial for confirming the identity, purity, and structure of a chemical compound, which are fundamental requirements for any scientific investigation, particularly in the field of drug development.

While general synthetic methods for the preparation of 1,2,4-oxadiazole derivatives are known, a specific, detailed, and validated experimental protocol for the synthesis of this compound is not readily accessible in the searched literature. The general approach often involves the cyclization of an O-acylated amidoxime. However, the specific reaction conditions, purification methods, and characterization data for this particular derivative are not documented.

The absence of this critical information underscores a gap in the current scientific literature. For researchers requiring this compound, direct synthesis and subsequent thorough characterization would be necessary. This would involve performing and interpreting various spectroscopic analyses to confirm the structure and purity of the synthesized molecule.

General Experimental Workflow for Spectroscopic Analysis

Should a researcher undertake the synthesis of this compound, a typical workflow for its spectroscopic characterization would be as follows. This generalized workflow is provided for illustrative purposes, as specific experimental details for the target compound are unavailable.

Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Preliminary Biological Screening of 5-tert-butyl-1,2,4-oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This has led to the incorporation of this moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives featuring a 5-tert-butyl group are of particular interest due to the lipophilic and sterically bulky nature of the tert-butyl substituent, which can significantly influence pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the preliminary biological screening of 5-tert-butyl-1,2,4-oxadiazole derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and biological pathways.

Anticancer Screening

The evaluation of novel compounds for their potential to inhibit cancer cell growth is a critical first step in the development of new oncologic therapies. A widely used method for preliminary in vitro screening is the MTT assay, a colorimetric technique that assesses cell metabolic activity as an indicator of cell viability.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-Aryl, 5-Aryl | MCF-7 (Breast) | 0.76 ± 0.044 | [4] |

| 2 | 3-Aryl, 5-Aryl | A549 (Lung) | 0.18 ± 0.019 | [4] |

| 3 | 3-Aryl, 5-Aryl | DU145 (Prostate) | 1.13 ± 0.55 | [4] |

| 4 | 3-Aryl, 5-Aryl | MDA-MB-231 (Breast) | 0.93 ± 0.013 | [4] |

| ZINC15675948 | 1,2,4-oxadiazole derivative | CCRF-CEM (Leukemia) | Nanomolar range | [5] |

| ZINC15675948 | 1,2,4-oxadiazole derivative | MDA-MB-231 (Breast) | Nanomolar range | [5] |

Note: Data for specific 5-tert-butyl derivatives is often embedded within larger studies. The provided data illustrates the general potency of the 1,2,4-oxadiazole scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of 5-tert-butyl-1,2,4-oxadiazole derivatives on adherent cancer cell lines.[1][3]

Materials:

-

Adherent human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (5-tert-butyl-1,2,4-oxadiazole derivatives) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include wells for a vehicle control (medium with the same percentage of DMSO used for the test compounds) and an untreated control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Following the treatment period, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[1]

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Potential Mechanism of Action: Apoptosis Induction

Several 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells. One of the key mechanisms is the activation of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[6] Some derivatives may also act as c-MYC inhibitors, downregulating this critical oncogene and affecting downstream signaling pathways related to cell cycle progression and DNA damage.[5]

Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.[7][8]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative heterocyclic compounds, measured as the diameter of the zone of inhibition.

| Compound Type | Test Organism | Solvent | Zone of Inhibition (mm) | Reference |

| Cyanopyridine Deriv. | Gram-positive bacteria | DMF | Varies | [9] |

| Isoxazole Deriv. | Gram-negative bacteria | DMSO | Varies | [9] |

| Nitrogen-heterocycles | E. coli (Gram-negative) | - | 18 ± 0.58 | [10] |

| Nitrogen-heterocycles | S. haemolyticus (Gram-positive) | - | 20 ± 0.58 | [10] |

Note: The activity is highly dependent on the full structure of the molecule, the solvent used, and the specific microbial strain.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a step-by-step guide for evaluating the antimicrobial activity of 5-tert-butyl-1,2,4-oxadiazole derivatives.[7][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent only)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh broth culture of the test microorganism, incubated for 8-24 hours to reach the exponential growth phase.

-

Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.

-

Evenly swab the entire surface of the MHA or SDA plate to create a uniform lawn of the microorganism.

-

-

Well Preparation:

-

Allow the inoculated plates to dry for a few minutes.

-

Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

-

-

Application of Test Compounds:

-

Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells.

-

Similarly, add the positive and negative controls to their respective wells on the same plate.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory Screening

Chronic inflammation is a key pathological feature of many diseases. The carrageenan-induced paw edema model in rodents is a classic and reliable acute inflammation model used for the preliminary in vivo screening of potential anti-inflammatory agents.[12][13]

Quantitative Data: In Vivo Anti-inflammatory Activity

The table below shows the percentage of edema inhibition by oxadiazole derivatives in the carrageenan-induced paw edema model.

| Compound Type | Dose | Time Post-Carrageenan | Edema Inhibition (%) | Reference |

| Oxadiazole-sulfonamide hybrid | 10 mg/kg | 1-5 hours | Moderate to Excellent | [14] |

| Flurbiprofen-based oxadiazole | 10 mg/kg | - | up to 88.33% | [15] |

| 1,2,4-oxadiazole peptidomimetics | Varies (i.v.) | - | Significant | [16] |

Note: The anti-inflammatory effect is dose- and time-dependent. Results are often compared to a standard nonsteroidal anti-inflammatory drug (NSAID) like indomethacin or celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes the in vivo procedure for assessing the anti-inflammatory activity of 5-tert-butyl-1,2,4-oxadiazole derivatives in rats.[13][17]

Materials:

-

Wistar or Sprague-Dawley rats (180-250 g)

-

Test compounds (5-tert-butyl-1,2,4-oxadiazole derivatives)

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (e.g., n=5 per group): Vehicle control, standard drug, and test compound groups (at various doses).

-

-

Baseline Paw Volume Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

-

-

Drug Administration:

-

Administer the test compounds, standard drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Paw Volume Measurement Post-Carrageenan:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[13]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(C - T) / C] x 100

-

Where C is the mean edema volume of the control group and T is the mean edema volume of the treated group.

-

-

Potential Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19] This pathway controls the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[20] Anti-inflammatory drugs often exert their effects by inhibiting key steps in this pathway, such as the degradation of IκBα, which prevents the translocation of active NF-κB dimers to the nucleus. The ability of 1,2,4-oxadiazole derivatives to modulate this pathway is a promising area of investigation.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. inotiv.com [inotiv.com]

- 5. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. botanyjournals.com [botanyjournals.com]

- 8. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids - ProQuest [proquest.com]

- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 18. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 20. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 21. researchgate.net [researchgate.net]

Illuminating the Core Mechanisms of 1,2,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Molecular Interactions, Signaling Pathways, and Experimental Methodologies Underpinning a Privileged Scaffold in Medicinal Chemistry.

The 1,2,4-oxadiazole motif, a five-membered aromatic heterocycle, has solidified its status as a "privileged scaffold" in modern drug discovery. Its inherent metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities have propelled its integration into a diverse array of therapeutic agents. This technical guide delves into the core mechanisms of action of 1,2,4-oxadiazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their molecular targets, the signaling pathways they modulate, and the experimental protocols crucial for their investigation.

A Versatile Pharmacophore Targeting a Spectrum of Diseases

1,2,4-Oxadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. This versatility is a direct consequence of their ability to interact with a wide range of biological targets, from enzymes to receptors, thereby influencing various physiological and pathological processes.

Quantitative Bioactivity of 1,2,4-Oxadiazole Derivatives

The potency and selectivity of 1,2,4-oxadiazole compounds are typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the inhibitory constant (Ki). The following tables summarize key quantitative data for various derivatives against a range of biological targets.

| Target Enzyme | Compound/Derivative | IC50/EC50/Ki | Therapeutic Area | Reference(s) |

| Acetylcholinesterase (AChE) | Derivatives 2c, 3a | 0.0158 - 0.121 µM | Alzheimer's Disease | [1] |

| Compound 16 | 41.87 ± 0.67 μM | Alzheimer's Disease | ||

| Compound 17 | 69.73 ± 0.95 μM | Alzheimer's Disease | ||

| Butyrylcholinesterase (BuChE) | Derivatives 4b, 13b | 11.50 - 15 µM | Alzheimer's Disease | [1] |

| Monoamine Oxidase-B (MAO-B) | Derivatives 2b, 2c | 74.68 - 225.48 µM | Alzheimer's Disease | [1] |

| Compound H8 | 0.039 µM | Neurodegenerative Disorders | ||

| Compound H9 | 0.066 µM | Neurodegenerative Disorders | ||

| Compound H12 | 0.045 µM | Neurodegenerative Disorders | ||

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM | Neurodegenerative Disorders | [2] | |

| Histone Deacetylases (HDACs) | Derivative 21 (HDAC-1) | 1.8 nM | Cancer | [1] |

| Derivative 21 (HDAC-2) | 3.6 nM | Cancer | [1] | |

| Derivative 21 (HDAC-3) | 3.0 nM | Cancer | [1] | |

| Carbonic Anhydrase (CA) IX | Sulfonamide Derivative 7g | 0.1 µM | Cancer | [3] |

| p38 MAPK | Azastilbene Derivatives | Good inhibitory activity | Inflammatory Diseases, Cancer | [4][5] |

| VEGFR-2 | Compound 12b | 0.092 µM | Cancer | [6] |

| Target Receptor | Compound/Derivative | IC50/EC50 | Therapeutic Area | Reference(s) |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Compound 16 | 0.23–0.83 μM | Cancer | |

| Metabotropic Glutamate Receptor 4 (mGlu4) PAM | Derivative 52 | 282–656 nM | Neurological Disorders | [7] |

| Derivative 62 | 282–656 nM | Neurological Disorders | [7] |

Elucidating Mechanisms: Key Signaling Pathways

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of intricate signaling pathways. Understanding these pathways is paramount for rational drug design and development.

Nrf2 Signaling Pathway

Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles foundational information based on established chemical principles and general synthetic methodologies for analogous 1,2,4-oxadiazole derivatives. The guide includes key molecular identifiers, a plausible synthetic protocol, and predicted spectroscopic data. Additionally, it touches upon the potential biological significance of the 1,2,4-oxadiazole scaffold, offering context for its relevance in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Molecular Formula: C₉H₁₄N₂O₃[1]

Molecular Weight: 198.22 g/mol [2]

Canonical SMILES: CCOC(=O)C1=NOC(=N1)C(C)(C)C[2]

InChI: InChI=1S/C9H14N2O3/c1-4-14-8(13)7-10-9(11-15-7)5(2)3/h4H2,1-3H3

CAS Number: 158154-63-3[1]

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 158154-63-3 | [1] |

| Molecular Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol | [2] |

| Isomeric SMILES | CCOC(=O)C1=NOC(=N1)C(C)(C)C | [2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be adapted from established methods for the preparation of similar 1,2,4-oxadiazole derivatives. One such common method involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Pivalamidoxime Pivalamidoxime can be prepared from pivalonitrile and hydroxylamine.

-

To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equivalent amount of a base (e.g., sodium hydroxide) at room temperature.

-

Add pivalonitrile to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Step 2: Acylation of Pivalamidoxime The amidoxime is then acylated using an appropriate acylating agent.

-

Dissolve pivalamidoxime in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.

-

Slowly add ethyl oxalyl chloride to the cooled solution. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, the mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the crude O-acyl amidoxime intermediate.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring The final step is the thermal cyclization of the O-acyl amidoxime.

-

The crude O-acyl amidoxime is heated in a high-boiling point solvent (e.g., xylene or toluene) or neat.

-

The reaction is heated to reflux until the cyclization is complete, as monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, this section provides predicted data based on the known spectroscopic characteristics of similar compounds and the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

| ~1.5 | s | 9H | -C(CH₃ )₃ |

| ~4.5 | q | 2H | -O-CH₂ -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~28 | -C(C H₃)₃ |

| ~33 | -C (CH₃)₃ |

| ~63 | -O-C H₂-CH₃ |

| ~158 | C =O (ester) |

| ~165 | C -3 (oxadiazole ring) |

| ~180 | C -5 (oxadiazole ring) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (oxadiazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular ion) |

| 183 | [M - CH₃]⁺ |

| 153 | [M - OCH₂CH₃]⁺ |

| 141 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Biological Significance and Potential Applications

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric properties, mimicking ester and amide functionalities, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates. Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including but not limited to:

-

Anticancer: Certain 1,2,4-oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Some derivatives exhibit anti-inflammatory activity.

-

Neurological Disorders: The 1,2,4-oxadiazole ring is a component of molecules targeting receptors and enzymes in the central nervous system.

While the specific biological activity of this compound has not been reported, its structural features suggest it could be a valuable building block or a candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.

Potential Signaling Pathway Involvement (Hypothetical):

Given the diverse activities of 1,2,4-oxadiazoles, this compound could potentially interact with a variety of signaling pathways. For instance, if it were to exhibit anticancer properties, it might be involved in pathways related to apoptosis, cell cycle regulation, or kinase inhibition.

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Conclusion

This compound is a molecule of interest within the broader class of bioactive 1,2,4-oxadiazoles. While specific experimental data remains scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. The information presented herein serves as a valuable resource for researchers and professionals in drug development, encouraging further investigation into the synthesis, characterization, and potential therapeutic applications of this and related compounds. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate the chemical and biological properties of this molecule.

References

Physical and chemical characteristics of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides. This structural feature often imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates. The incorporation of a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position results in a molecule with potential applications in drug discovery and development. This document summarizes its key properties, provides a general synthesis methodology, and outlines its known safety and handling information.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core. Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 158154-63-3 | [1] |

| Molecular Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related 1,2,4-oxadiazole structures, the following characteristic spectral features can be anticipated.[2][3]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching of the ester group, C=N stretching of the oxadiazole ring, and C-O stretching vibrations.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylate group, and cleavage of the tert-butyl group.

Experimental Protocols

General Synthesis Workflow:

Methodology:

-

Amidoxime Formation: Pivalamidoxime (tert-butyl amidoxime) can be prepared from pivalonitrile (trimethylacetonitrile) and hydroxylamine.

-

Cyclocondensation: The pivalamidoxime is then reacted with an excess of diethyl oxalate. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or neat. The reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up and Purification: After the reaction is complete, the excess diethyl oxalate is removed, typically under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel.

Reactivity and Stability

The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The tert-butyl group is robust and generally not reactive under typical synthetic conditions.

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle the compound with standard laboratory safety precautions. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Logical Relationship of Synthesis

The synthesis of the target molecule is a logical progression from readily available starting materials to the final product through a key cyclization reaction.

References

- 1. Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate - Lead Sciences [lead-sciences.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Substituted-1,2,4-Oxadiazole-3-Carboxylates: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its bioisosteric relationship with amides and esters, as well as its broad spectrum of biological activities. This technical guide focuses on a specific, promising subclass: 5-substituted-1,2,4-oxadiazole-3-carboxylates. These compounds have garnered significant interest for their potential as anticancer and antiviral agents. This document provides a comprehensive review of their synthesis, quantitative data on their biological activities, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Synthesis of 5-Substituted-1,2,4-Oxadiazole-3-Carboxylates

The primary and most versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an amidoxime with a carboxylic acid derivative. Specifically for the synthesis of 5-substituted-1,2,4-oxadiazole-3-carboxylates, an N-hydroxyimidamide (amidoxime) is reacted with an acylating agent bearing a carboxylate group, typically a diester of oxalic acid or a related compound.

A general synthetic workflow is depicted below:

Experimental Protocols

General Procedure for Amidoxime Synthesis from Nitriles

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. A typical procedure for their preparation is as follows:

-

To a solution of the chosen nitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

-

Add a base, for example, triethylamine or an aqueous solution of sodium carbonate, to neutralize the hydrochloride.

-

The reaction mixture is then heated to reflux (typically at 60-80°C) for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amidoxime, which can be purified by recrystallization or column chromatography.

Synthesis of Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate

A specific example of the synthesis of a 1,2,4-oxadiazole-5-carboxylate is detailed in the following protocol:

-

Benzamidoxime (1 equivalent) is mixed with a 3-fold excess of diethyl oxalate.

-

The mixture is stirred and heated to 120°C for 3-4 hours.

-

After the reaction period, the mixture is cooled to room temperature, leading to the formation of a suspension.

-

The suspension is filtered, and the solid is washed with dichloromethane.

-

The resulting solution is then washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

Hydrolysis of Ester to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid:

-

The ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1 equivalent) is dissolved in a mixture of methanol, tetrahydrofuran, and water.

-

Lithium hydroxide monohydrate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.[1]